molecular formula C19H27N3O2S B2951090 N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235323-87-1

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2951090
CAS RN: 1235323-87-1
M. Wt: 361.5
InChI Key: GSIYEAGCBUVTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, also known as CTDP-31, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CTDP-31 belongs to the class of oxalamide compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in cellular processes. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses. It has also been found to inhibit the activity of the proteasome, a cellular complex involved in protein degradation.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models, indicating its potential as an anti-inflammatory agent. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the levels of viral RNA in infected cells, indicating its potential as an anti-viral agent.

Advantages and Limitations for Lab Experiments

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it a viable candidate for further scientific research. It has also been shown to exhibit potent biological activity, making it a potential candidate for drug development. However, N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for the scientific research of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. One potential area of research is the development of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an anti-inflammatory agent for the treatment of various inflammatory disorders. Another potential area of research is the development of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an anti-cancer agent for the treatment of various types of cancer. Additionally, further research is needed to determine the safety and efficacy of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in humans, and to identify potential drug targets for N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. Overall, N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves the reaction of a piperidine derivative with a cyclopropyl amine, followed by the addition of an oxalamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and yield, making it a viable candidate for further scientific research.

Scientific Research Applications

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.

properties

IUPAC Name

N'-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-25-17-5-3-2-4-15(17)13-22-10-8-14(9-11-22)12-20-18(23)19(24)21-16-6-7-16/h2-5,14,16H,6-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIYEAGCBUVTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

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